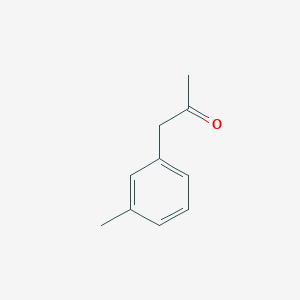

1-(3-Methylphenyl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZZXUNOENOULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370132 | |

| Record name | 1-(3-methylphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18826-61-4 | |

| Record name | 1-(3-methylphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methylphenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Spectroscopic and Computational Analysis in Structural Elucidation and Reactivity Prediction

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy offers a powerful, non-destructive means to probe the molecular structure of 1-(3-Methylphenyl)propan-2-one. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy each provide unique and complementary pieces of information that, when combined, allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The spectrum is characterized by four primary resonances corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the aromatic methyl protons, and the acetyl methyl protons.

The aromatic region is expected to show a complex multiplet pattern between δ 7.0 and 7.3 ppm, typical for a meta-substituted benzene (B151609) ring. The methyl group attached to the phenyl ring influences the electronic environment, leading to distinct shifts for the four aromatic protons. A sharp singlet corresponding to the three protons of the methyl group on the aromatic ring would appear in the upfield aromatic region, typically around δ 2.3 ppm. Another characteristic singlet for the two benzylic protons (-CH₂-) is anticipated further downfield, around δ 3.6 ppm. The most upfield signal in the spectrum is expected to be a sharp singlet for the three protons of the ketone's methyl group (-COCH₃) at approximately δ 2.1 ppm. The integration of these signals would confirm the proton count in each unique environment (4:3:2:3).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet | 4H |

| Benzylic (-CH₂-) | ~3.6 | Singlet | 2H |

| Aromatic Methyl (Ar-CH₃) | ~2.3 | Singlet | 3H |

| Acetyl Methyl (-COCH₃) | ~2.1 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of eight distinct signals are expected, as the plane of symmetry that would make some aromatic carbons equivalent is absent.

The most downfield signal corresponds to the carbonyl carbon of the ketone group, typically appearing around δ 207 ppm. libretexts.org The six carbons of the aromatic ring are expected to resonate in the δ 125-139 ppm range. Based on data from the analogous compound 1-(3-methylphenyl)ethanone, the specific shifts can be predicted with reasonable accuracy. spectrabase.com The benzylic carbon (-CH₂-) would likely appear around δ 50-55 ppm, while the acetyl methyl carbon (-COCH₃) is expected near δ 29 ppm. The carbon of the methyl group attached to the aromatic ring should produce a signal at approximately δ 21 ppm. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~207 |

| Aromatic (C-CH₂) | ~138 |

| Aromatic (C-CH₃) | ~135 |

| Aromatic (CH) | ~126-130 (4 signals) |

| Benzylic (-CH₂-) | ~52 |

| Acetyl Methyl (-COCH₃) | ~29 |

| Aromatic Methyl (Ar-CH₃) | ~21 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. For this compound (molar mass 148.20 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 148.

The fragmentation is dictated by the stability of the resulting carbocations. libretexts.org A primary fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the benzylic carbon (alpha-cleavage). This leads to the formation of a highly stable methylbenzyl cation or its rearranged tropylium (B1234903) equivalent.

Key expected fragments include:

m/z 148: The molecular ion [C₁₀H₁₂O]⁺.

m/z 105: This is often the base peak (most abundant fragment) and results from the loss of an acetyl radical (•COCH₃). It corresponds to the [C₈H₉]⁺ ion, likely the stable methyltropylium cation. nih.gov

m/z 91: Loss of the methyl group from the m/z 105 fragment can lead to the tropylium cation [C₇H₇]⁺, a common fragment for toluene-derived structures.

m/z 43: The acetyl cation [CH₃CO]⁺ is another characteristic fragment from this type of cleavage. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 148 | Molecular Ion (M⁺) | [C₁₀H₁₂O]⁺ |

| 105 | [M - COCH₃]⁺ | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The spectrum of this compound is dominated by a few key absorption bands that confirm its structure.

The most prominent and diagnostic peak is the strong carbonyl (C=O) stretch of the ketone, which is expected around 1715 cm⁻¹. libretexts.org Other significant absorptions include C-H stretching vibrations. The peaks just above 3000 cm⁻¹ are characteristic of the aromatic sp² C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic sp³ C-H bonds of the methyl and methylene groups. libretexts.org The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. vscht.cz Finally, C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring. vscht.cz

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

|---|---|---|

| ~3030 | Aromatic C-H Stretch | Medium-Weak |

| ~2925, 2865 | Aliphatic C-H Stretch | Medium |

| ~1715 | Ketone C=O Stretch | Strong |

| ~1605, 1485 | Aromatic C=C Stretch | Medium |

| ~780, 880 | C-H Out-of-plane Bending (m-subst.) | Strong |

FT-Raman Spectroscopy

FT-Raman spectroscopy provides vibrational information that is complementary to FT-IR. While IR spectroscopy is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. uantwerpen.be For this compound, the FT-Raman spectrum would be particularly useful for observing the vibrations of the carbon skeleton.

Strong signals are expected for the aromatic ring breathing modes and the symmetric C-H stretching vibrations. The carbonyl (C=O) stretch is also observable in the Raman spectrum, though it is typically weaker than in the corresponding IR spectrum. researchgate.net Analysis of FT-Raman data for the closely related isomer 1-(4-methylphenyl)propan-2-one confirms that strong bands associated with the aromatic ring and C-H vibrations are prominent features of the spectrum. nih.gov This technique, often used in conjunction with DFT calculations, can provide a highly detailed and confirmed vibrational analysis of the molecule. researchgate.neteurjchem.com

UV/Vis Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a key technique for probing the electronic transitions within a molecule. libretexts.org Molecules with unsaturated functional groups, known as chromophores, can absorb ultraviolet or visible light, causing electrons to be promoted from a ground state molecular orbital to a higher energy, unoccupied orbital. libretexts.orguomustansiriyah.edu.iq

For this compound, the primary chromophores are the carbonyl group (C=O) and the 3-methylphenyl ring. The absorption spectrum is characterized by two main types of electronic transitions:

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of the aromatic ring and the carbonyl group. In conjugated systems, the energy gap for these transitions narrows, leading to absorption at longer wavelengths. libretexts.org For the benzene ring, these transitions typically result in strong absorption bands in the far-UV region.

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. uzh.ch These transitions are generally lower in energy (occur at longer wavelengths) than π → π* transitions but have a much lower probability, resulting in a weak absorption band. uzh.chubbcluj.ro For ketones, this absorption is typically observed in the 270-300 nm range. uomustansiriyah.edu.iq

The specific absorption maxima (λmax) and intensities for this compound are influenced by the substitution on the benzene ring and the solvent used.

Quantum Chemical Computational Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for predicting molecular structure, reactivity, and spectroscopic properties with high accuracy. tandfonline.com

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), it is possible to optimize the molecular geometry and calculate various electronic properties. uantwerpen.beresearchgate.net The optimized structure provides theoretical values for bond lengths and angles, which typically show good agreement with experimental data from X-ray crystallography. tandfonline.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. uantwerpen.beijcrt.org The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. uantwerpen.be

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical parameter for gauging a molecule's kinetic stability and chemical reactivity. science.gov A small energy gap suggests that the molecule is more reactive and indicates the possibility of intramolecular charge transfer, where electron density can be easily transferred from the HOMO to the LUMO upon excitation. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methylphenyl ring, while the LUMO would be centered on the electron-accepting carbonyl group, facilitating charge transfer from the ring to the ketone function.

| Parameter | Description | Typical Calculated Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.4 to -8.2 uantwerpen.bemdpi.com |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 to -6.1 uantwerpen.bemdpi.com |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ~ 4.3 to 5.0 mdpi.comscirp.org |

Note: The values presented are typical ranges for structurally similar aromatic ketones based on DFT calculations and serve as an estimation.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecule's surface. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. wuxiapptec.comresearchgate.net

In an MEP map, different colors represent varying electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. researchgate.net

Blue: Indicates regions of low electron density and positive electrostatic potential (electron-deficient), representing likely sites for nucleophilic attack. researchgate.net

Green: Represents regions of neutral potential.

For this compound, the MEP map would show a region of high negative potential (red) localized around the electronegative oxygen atom of the carbonyl group. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the methyl group adjacent to the carbonyl. uantwerpen.beresearchgate.net

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This method provides quantitative insight into intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.net

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO using second-order perturbation theory. stackexchange.com A higher E(2) value signifies a stronger interaction. stackexchange.com

In this compound, significant stabilizing interactions would include:

Delocalization of the oxygen lone pairs (LP(O)) into the adjacent antibonding π(C-C) and σ(C-C) orbitals.

Interactions between the π orbitals of the phenyl ring and the adjacent σ* orbitals of the propanone side chain.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-C) | High | Hyperconjugation (p-π) |

| π (Aromatic C=C) | σ (Alkyl C-C) | Moderate | Hyperconjugation (π-σ) |

| σ (C-H) | σ (C-C) | Low | Hyperconjugation (σ-σ*) |

Note: This table represents expected significant interactions and their relative strengths based on NBO analysis of similar molecules. LP denotes a lone pair.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. ijcrt.org This technique is instrumental in drug discovery for screening potential inhibitors. ijnrd.org The binding affinity is often quantified by a docking score, where a more negative value typically indicates a stronger interaction. ijnrd.org

While direct docking studies for this compound are not widely published, research on structurally related compounds provides valuable insights. For instance, derivatives of 1,3-dione containing the 3-methylphenyl moiety have been docked against various enzymes. These studies reveal that the 3-methylphenyl group often engages in crucial hydrophobic or π-stacking interactions within the protein's binding pocket.

A study involving 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione derivatives identified promising interactions with the enzyme Aromatase (cytochrome P450). ijcrt.org Another investigation docked similar derivatives against Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. ijnrd.org

| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interactions of Methylphenyl Group |

| 1-(...)-3-(3-methylphenyl)propane-1,3-dione derivative | Aromatase | 3EQM | -7.5 to -8.8 ijcrt.org | Hydrophobic interactions |

| 1-(...)-3-(3-methylphenyl)propane-1,3-dione derivative | COX-2 | 1CX2 | -6.4 to -9.4 ijnrd.org | Hydrophobic, Alkyl-π interactions |

Note: The data is from studies on derivatives containing the core structure and demonstrates the role of the 3-methylphenyl group in ligand-protein binding.

Vibrational Assignments and Potential Energy Distributions

The vibrational characteristics of this compound are elucidated through infrared (IR) and Raman spectroscopy, with theoretical calculations, often employing Density Functional Theory (DFT), providing a basis for the precise assignment of vibrational modes. While specific, comprehensive experimental and computational studies detailing the vibrational analysis of this compound are not extensively available in public literature, analysis can be projected based on studies of structurally similar molecules, such as other substituted acetones and tolyl derivatives. thermofisher.comcdnsciencepub.comshd-pub.org.rsmasterorganicchemistry.com

A detailed vibrational analysis involves assigning the observed experimental bands in FT-IR and FT-Raman spectra to specific molecular motions. These assignments are corroborated by calculating the harmonic vibrational frequencies and their intensities using quantum chemical methods. The Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual internal coordinates to each normal mode of vibration, offering a definitive description of the molecular vibrations. cdnsciencepub.comshd-pub.org.rs

For a molecule like this compound, the vibrational modes can be broadly categorized:

Phenyl Ring Vibrations: These include C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes, characteristic of the substituted benzene ring.

Methyl Group Vibrations: The tolyl methyl group and the acetyl methyl group will exhibit symmetric and asymmetric C-H stretching and bending modes.

Carbonyl Group Vibration: The C=O stretching vibration is a prominent and characteristic band in the IR spectrum, typically appearing in the region of 1700-1725 cm⁻¹.

Methylene Bridge Vibrations: The CH₂ group connecting the phenyl ring and the carbonyl group will have its own stretching, scissoring, wagging, twisting, and rocking modes.

A representative, though hypothetical, table of vibrational assignments and PEDs based on expected values for similar structures is presented below.

Interactive Data Table: Hypothetical Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Potential Energy Distribution (PED) Contribution (Illustrative) |

| ~3050 | Aromatic C-H Stretching | ν(C-H) aromatic (95%) |

| ~2925 | Asymmetric CH₂ Stretching | νas(CH₂) (88%) |

| ~1715 | C=O Carbonyl Stretching | ν(C=O) (90%) |

| ~1605 | Aromatic C-C Stretching | ν(C-C) aromatic (85%) |

| ~1450 | CH₂ Scissoring | δ(CH₂) (70%) |

| ~1360 | Symmetric CH₃ Bending (acetyl) | δs(CH₃) (65%) |

| ~800 | Aromatic C-H Out-of-plane Bending | γ(C-H) (80%) |

Note: This data is illustrative and not based on a published study of this compound. ν: stretching, δ: in-plane bending, γ: out-of-plane bending.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and dynamic behavior of this compound are defined by its conformational landscape and the potential for tautomerization.

Conformational Analysis

Conformational isomers, or conformers, arise from the rotation around single bonds. For this compound, the key rotational freedom is around the C-C bond connecting the methylene group and the carbonyl carbon. Different orientations of the acetyl group relative to the 3-methylphenyl group can lead to various conformers with distinct energies. The conformational preferences are governed by a balance of steric hindrance and subtle electronic interactions. Computational modeling is the primary tool for investigating the potential energy surface and identifying the most stable conformers. uc.pt These studies typically find that staggered conformations, which minimize steric repulsion, are energetically favored.

Tautomerism Studies

This compound can exist in equilibrium between two tautomeric forms: the keto form and the enol form. This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.comlibretexts.org

Keto form: this compound

Enol form: 1-(3-Methylphenyl)prop-1-en-2-ol

The equilibrium between these two forms is typically slow enough to be studied by techniques like NMR spectroscopy. thermofisher.commissouri.eduasu.edu In most simple ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of the C=O double bond compared to a C=C double bond. libretexts.org However, the stability of the enol form can be enhanced by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.com For this compound, the enol form would benefit from conjugation between the newly formed C=C double bond and the phenyl ring, which could slightly increase the proportion of the enol tautomer at equilibrium compared to a non-aromatic ketone. masterorganicchemistry.com The solvent environment also plays a critical role, with polar solvents often shifting the equilibrium towards the more polar keto form. missouri.eduasu.edu

The relative stability of the keto and enol tautomers can be predicted using computational methods, which calculate the Gibbs free energy for each isomer.

Interactive Data Table: Predicted Relative Stability of Tautomers

| Tautomer | Structure | Predicted Relative Stability | Factors Influencing Stability |

| Keto | This compound | Highly Favored | Strong C=O bond |

| Enol | 1-(3-Methylphenyl)prop-1-en-2-ol | Minor Component | Conjugation of C=C with the phenyl ring; potential for H-bonding. |

Iv. Research on Biological Activities and Mechanisms of Action

General Biological Activities of Ketones and Aryl Compounds

Ketones and aryl compounds are foundational structures in a multitude of biologically active molecules. researchgate.netnih.gov Their presence is noted in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net Aryl methyl ketones, in particular, are considered privileged structures in drug discovery and development, serving as common building blocks for drugs and natural product derivatives. nih.gov The reactivity of the ketone group, combined with the electronic properties of the aryl ring, gives rise to a wide spectrum of biological activities. Chalcones, which are 1,3-diphenyl-2-propen-1-ones, exemplify this, possessing a reactive α,β-unsaturated carbonyl group that contributes to their broad pharmacological properties. nih.gov The synthesis of various heterocyclic compounds with significant biological activity often starts from aromatic methyl ketones. ichem.md

The antimicrobial potential of ketones and their derivatives has been a subject of significant investigation. Studies have shown that certain ketones exhibit broad-spectrum efficacy against various microorganisms. For instance, α,β-unsaturated ketones and their thiol adducts have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, at concentrations of 10 micrograms/mL. nih.gov The mechanism of action for some of these compounds is thought to involve exchange reactions with enzymes or coenzymes within the microorganisms. nih.gov

Furthermore, research into flavonoids, which include ketones, has identified them as potential anti-infective agents. microbiologyresearch.org Some ketones, like 2-phenylacetophenone, have been found to act as broad-spectrum efflux pump inhibitors, which can work in synergy with existing antimicrobial agents. microbiologyresearch.orgnih.gov This inhibition of efflux pumps is a critical mechanism for combating antimicrobial resistance. microbiologyresearch.org Other studies have synthesized novel cyclic ketones that showed significant antibacterial activity against P. aeruginosa, S. aureus, and B. subtilis, and moderate activity against E. coli. sapub.org The antimicrobial activity of long-chain aldehydes and ketones is also linked to the balance between their polar and nonpolar molecular portions. core.ac.uk

| Compound/Class | Microorganism(s) | Observed Activity | Source |

|---|---|---|---|

| α,β-Unsaturated Ketones | Gram-positive and Gram-negative bacteria, Fungi | Antimicrobial at 10 µg/mL | nih.gov |

| 2-Phenylacetophenone | Gram-positive, Gram-negative, and acid-fast bacteria | Broad-spectrum efflux pump inhibition | microbiologyresearch.orgnih.gov |

| Cyclic Ketones (e.g., (VIIa-f)-X) | P. aeruginosa, S. aureus, B. subtilis, E. coli | Significant to moderate antibacterial activity (MIC 0.20-0.45 µg/mL) | sapub.org |

Aryl ketones have emerged as a promising class of compounds in anticancer research. nih.gov A notable mechanism of action for some dihydroxynaphthyl aryl ketones is the inhibition of tubulin polymerization by targeting the colchicine (B1669291) binding site of microtubules, which disrupts cell division in rapidly proliferating cancer cells. researchgate.netuchile.cluchile.cl The nature of the aryl substituent attached to the carbonyl group can significantly influence the cytotoxic activity of these compounds. researchgate.netuchile.cl For instance, in a study of dihydroxynaphthyl aryl ketones, one compound showed selectivity for cancer cells over healthy cells and led to a concentration-dependent decrease in cancer cell proliferation and migration. researchgate.netuchile.cl

Another area of research involves bile-acid-appended triazolyl aryl ketones, which have been synthesized and evaluated for their cytotoxicity against human and mouse breast cancer cell lines. nih.gov Several of these compounds exhibited significant anticancer activity, with some even surpassing the potency of the reference drug docetaxel (B913) against human breast adenocarcinoma (MCF-7) cells, while remaining non-toxic to normal human embryonic kidney cells. nih.gov The structural modifications, such as the type of bile acid and the linking bond, were found to influence the anticancer efficacy. nih.gov Additionally, aryl-enones derived from platanic acid have shown cytotoxic activity against breast, prostate, and lung cancer cell lines, with the substitutions on the aryl ring impacting their potency and selectivity. bohrium.com

| Compound Class | Cancer Cell Lines | Mechanism/Activity | Source |

|---|---|---|---|

| Dihydroxynaphthyl aryl ketones | DU-145 (prostate), T24 (bladder), MCF-7 (breast) | Inhibition of tubulin polymerization, cytotoxicity | researchgate.netuchile.cluchile.cl |

| Bile-acid-appended triazolyl aryl ketones | MCF-7 (human breast adenocarcinoma), 4T1 (mouse mammary carcinoma) | Cytotoxicity, with some compounds more potent than docetaxel | nih.gov |

| Platanic acid-aryl enones | Breast, prostate, and lung cancer cell lines | Cytotoxic activity | bohrium.com |

Ketones and the metabolic state of ketosis have been associated with significant anti-inflammatory effects. tandfonline.comoup.com The ketone body β-hydroxybutyrate (BHB) has been shown to directly inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in mediating inflammation. tandfonline.comresearchgate.netahajournals.org This inhibition can reduce the severity of several chronic inflammatory diseases. tandfonline.com The mechanisms underlying the anti-inflammatory activity of ketones also include the reduction of reactive oxygen species (ROS) production, which are known contributors to inflammation. nih.gov

A ketogenic diet, which elevates ketone body levels, has been shown to activate the antioxidant-promoting protein Nrf2 and modulate the inflammatory response. tandfonline.comnih.gov This diet and the resulting ketones may have a therapeutic role in a variety of inflammatory conditions. tandfonline.comoup.com The anti-inflammatory effects of ketones are not limited to a single mechanism but appear to involve a multi-faceted approach that includes modulating inflammasomes, reducing oxidative stress, and potentially influencing other signaling pathways like mTOR. tandfonline.com

Ketones are recognized as versatile inhibitors of various enzymes, a property that is harnessed in the development of therapeutic agents. nih.gov Aryl hetaryl ketones and thioketones have been identified as efficient inhibitors of peptidyl-prolyl cis-trans isomerases, such as hPin1, which is implicated in cancer and Alzheimer's disease. nih.govresearchgate.net The non-planar arrangement of the aryl residues at the carbonyl group in these inhibitors is thought to mimic the transition state of the enzymatic reaction. nih.gov

The introduction of fluorine atoms into peptidyl ketones can create potent and selective inhibitors of proteolytic enzymes, such as serine and cysteine proteases. nih.govmdpi.com These fluorinated ketones can act as probes to study enzyme activity and are being explored for the treatment of various diseases, including cancer and viral infections. mdpi.com Polyfluoro ketones have also been synthesized to selectively inhibit human phospholipase A2 enzymes, with different specificities for various isoforms. acs.org Furthermore, peptidyl ammonium (B1175870) methyl ketones have been designed as substrate analog inhibitors of proline-specific peptidases like prolyl endopeptidase (PEP) and dipeptidyl peptidase IV (DP IV). tandfonline.com

Specific Mechanisms of Action Related to the Ketone Functional Group and Substituents

The biological activity of a compound like 1-(3-Methylphenyl)propan-2-one is intrinsically linked to its chemical structure, specifically the ketone functional group and the substituted aryl ring. The ketone group can participate in various interactions, including acting as a hydrogen bond acceptor, and can influence the molecule's metabolic stability and reactivity.

A significant mechanism of action for compounds structurally related to this compound is the inhibition of monoamine transporters. this compound, also known as 3-methylmethcathinone (3-MMC), is a synthetic cathinone (B1664624) whose primary targets are these transporters. It potently inhibits the reuptake of norepinephrine (B1679862) and exhibits more pronounced activity at the dopamine (B1211576) transporter compared to the serotonin (B10506) transporter.

The addition of a ketone group at the β-carbon of a phenethylamine (B48288) structure, as seen in cathinone and its analogs, is a key feature for this class of monoamine transporter substrates. vcu.edu These compounds act as releasing agents and reuptake inhibitors, leading to an increased concentration of neurotransmitters in the synaptic cleft. vcu.edu Inhibitors of monoamine transporters block the reuptake of neurotransmitters, effectively increasing their availability in the synapse. vcu.edu The study of such compounds helps in understanding the structure-activity relationships that govern their interaction with and selectivity for different monoamine transporters. google.com

Interaction with Molecular Targets and Pathways

The primary molecular targets for this compound, in the context of its cathinone analogue 3-methylmethcathinone (3-MMC), are monoamine transporters. Research indicates that it functions as a potent inhibitor of norepinephrine uptake and exhibits a more significant effect on dopaminergic activity compared to serotonergic activity. The compound acts as a substrate for these monoamine transporters, which leads to an increased concentration of neurotransmitters like norepinephrine within the synaptic cleft, thereby enhancing nerve signal transmission.

Derivatives of this basic structure have been shown to interact with different molecular targets. For instance, a derivative, 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione, has been studied for its potential as an aromatase inhibitor. ijcrt.org Aromatase (cytochrome P450) is a key enzyme in the biosynthesis of estrogens from androgens, making its inhibition a therapeutic strategy for estrogen-dependent cancers. ijcrt.org

Furthermore, the derivative 3-methyl-6-chloro-7,8-hydroxy-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine (SKF83959) is recognized as an atypical dopamine D1 receptor agonist. researchgate.net Beyond its activity at dopamine receptors, SKF83959 has been identified as a potent allosteric modulator of the sigma-1 receptor, highlighting the polypharmacology of these complex molecules and their ability to interact with multiple signaling systems. researchgate.net

Ion Channel Modulation (e.g., voltage-gated sodium and calcium channels for derivatives)

Derivatives of the propanone structure have demonstrated significant activity as modulators of various ion channels. Tolperisone (B1682978), a piperidine (B6355638) derivative of 2-methyl-1-(4-methylphenyl)propan-1-one, acts as an inhibitor of voltage-gated sodium channels, with an IC₅₀ value of 198 µM for blocking peak sodium currents in dorsal root ganglion neurons. caymanchem.com

Another derivative, N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(thiophen-2-ylmethyl)benzamide (AMTB), which contains the (3-methylphenyl)methoxy group, functions as a selective inhibitor of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. google.com This inhibitory action has been shown to prevent the pigmentation-promoting effects of the TRPM8 agonist menthol (B31143) in human skin organ cultures, suggesting a role in modulating cellular responses mediated by this channel. google.com

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a core structure influence its biological effects. For analogues of this compound, the position and nature of substituents on the phenyl ring significantly alter their interaction with biological targets.

Systematic studies on monosubstituted synthetic methcathinone (B1676376) analogs have provided insight into the role of the substituent's position. nih.gov The potency and selectivity against monoamine transporters vary between 2-methyl, 3-methyl, and 4-methyl isomers, as well as with other substitutions like methoxy (B1213986) or trifluoromethyl groups on the phenyl ring. nih.gov

Table 1: SAR of Methcathinone Analogs Data interpretation based on systematic studies of monoamine transporter releasing agents. nih.gov

| Compound | Key Structural Feature | Observed Influence on Activity |

|---|---|---|

| 2-(Methylamino)-1-(2-methylphenyl)propan-1-one | Methyl group at position 2 | Potency and selectivity differ from 3- and 4-position isomers. |

| 2-(Methylamino)-1-(3-methylphenyl)propan-1-one | Methyl group at position 3 | Serves as a baseline for comparing positional isomers. |

| 2-(Methylamino)-1-(3-methoxyphenyl)propan-1-one | Methoxy group at position 3 | Electronic effects of the methoxy group alter transporter interaction compared to the methyl group. |

| 2-(Methylamino)-1-(3-(trifluoromethyl)phenyl)propan-1-one | Trifluoromethyl group at position 3 | Strong electron-withdrawing group significantly modifies biological activity profile. |

In a different class of derivatives, the 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, SAR analysis revealed that compounds with an alkyl substituent at the 2-position were more cytotoxic to cancer cell lines than those with an aryl substituent at the same position. mdpi.com Further research into N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex found that replacing a trifluoromethyl group with an isopropyl group at the 2-position of a phenyl ring resulted in a six-fold improvement in potency. acs.org These findings underscore how subtle changes in molecular structure can lead to significant differences in biological potency and selectivity.

Therapeutic Applications and Potential Drug Development

The diverse biological activities of this compound derivatives have opened several avenues for potential therapeutic applications.

Oncology: Derivatives such as 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione are being investigated as aromatase inhibitors for the treatment of estrogen-dependent breast cancer. ijcrt.org Additionally, the cytotoxic effects of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivatives against MCF-7 and HL-60 cancer cell lines suggest their potential as anticancer agents. mdpi.com

Neurological Disorders: The compound 2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride has been proposed as a potential lead compound for developing drugs to treat neurological disorders. smolecule.com The unique ion channel modulating properties of the derivative SKF83959 indicate its potential use as an anti-Parkinsonian or antiepileptic agent by reducing neuronal hyperexcitability. researchgate.netresearchgate.net

Dermatology: The TRPM8 inhibitor AMTB, a derivative containing the (3-methylphenyl)methoxy moiety, could be developed for treatments related to skin pigmentation disorders. google.com

General Anti-inflammatory and Antimicrobial Applications: The broader class of propanamides, which includes structures like N-(3-methylphenyl)-3-phenylpropanamide, is known for potential anti-inflammatory and antimicrobial activities, suggesting another possible area for drug development. ontosight.ai

V. Analytical Method Development and Forensic Applications

Chromatographic Methods for Identification and Purity Assessment

Chromatography is the cornerstone for analyzing 1-(3-Methylphenyl)propan-2-one. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for separating the compound from complex matrices, assessing its purity, and identifying related substances. mdpi.com

HPLC methods are widely employed for the analysis of non-volatile and thermally sensitive compounds like aromatic ketones. mdpi.com The development of a specific and reliable HPLC method is essential for routine analysis in various settings.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound due to its versatility and applicability to a wide range of medium-polarity compounds. nih.govscispace.com This technique is crucial for determining the potency of the bulk compound and for quality control of pharmaceutical formulations. tsijournals.comnih.gov

A typical RP-HPLC method involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. elementlabsolutions.comharvardapparatus.com Method development focuses on optimizing mobile phase composition, pH, flow rate, and detector wavelength to achieve adequate separation from potential impurities. mdpi.com For instance, a method for a related compound, tolperisone (B1682978) hydrochloride, utilized a C18 column with a mobile phase of buffer and acetonitrile to separate it from its impurities. tsijournals.com

Table 1: Illustrative RP-HPLC Method Parameters for Aromatic Ketone Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for effective separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Elutes the compound from the column; the ratio is adjusted to control retention time. semanticscholar.org |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and efficient separation. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | Aromatic ketones exhibit strong UV absorbance, allowing for sensitive detection. |

| Column Temp. | 30-40°C | Controls viscosity and improves peak shape and reproducibility. nih.gov |

| Injection Vol. | 10 µL | A small, precise volume is injected for quantitative accuracy. jfda-online.com |

The structure of this compound itself is achiral and does not have enantiomers. Therefore, chiral HPLC is not directly applicable for its separation. However, this technique is highly relevant for the analysis of its derivatives or related chiral compounds that may be synthesized from it. For example, if this compound were used as a precursor to synthesize a chiral amine through reductive amination, chiral HPLC would be essential to separate and quantify the resulting enantiomers. mdpi.com

Chiral separations are typically achieved using specialized chiral stationary phases (CSPs), often based on polysaccharide derivatives. science.govmdpi.com The choice of mobile phase, usually a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving enantiomeric resolution. semanticscholar.org The development of such methods is vital for producing enantiopure pharmaceuticals, where one enantiomer may have the desired therapeutic effect while the other could be inactive or cause adverse effects. nih.gov

Any analytical method developed for this compound must be validated to ensure it is suitable for its intended purpose, adhering to guidelines from bodies like the International Council for Harmonisation (ICH). chemmethod.comchromatographyonline.com

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. semanticscholar.org This is often demonstrated by analyzing forced degradation samples. turkjps.org

Linearity: This is the ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship is typically established over a range of concentrations (e.g., 10-50 µg/mL) with a correlation coefficient (R²) close to 1.000. chemmethod.com

Accuracy: This parameter measures the closeness of the test results to the true value. It is often assessed by recovery studies, spiking a blank matrix with a known amount of the analyte at different levels (e.g., 50%, 100%, 150%). chemmethod.com

Precision: This expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). tsijournals.com Results are typically reported as the relative standard deviation (%RSD). chromatographyonline.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, mobile phase composition), providing an indication of its reliability during normal usage. chemmethod.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com

Table 2: Typical Validation Acceptance Criteria (ICH Guidelines)

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (R²) | ≥ 0.997 |

| Accuracy (% Recovery) | Typically 98.0% to 102.0% |

| Precision (%RSD) | ≤ 2% for repeatability and intermediate precision |

| Robustness | %RSD of results should be within acceptable limits after minor changes. |

| LOQ (S/N Ratio) | ≥ 10 |

| LOD (S/N Ratio) | ≥ 3 |

GC-MS is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like this compound and its synthesis-related impurities. researchgate.net The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern (mass spectrum) for each component that acts as a chemical fingerprint. researchgate.netacs.org This technique is the preferred method for the chemical profiling of seized amphetamine samples and their precursors. mdpi.comukm.my

A typical GC-MS method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (like helium) through a capillary column. The column's temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. acs.org

High-Performance Liquid Chromatography (HPLC) Method Development

Impurity Profiling and Forensic Chemistry

In forensic chemistry, impurity profiling is a critical tool for establishing links between different drug seizures, identifying manufacturing methods, and tracking trafficking routes. researchgate.netukm.my Since this compound is an analog of P2P, a key precursor for amphetamine and methamphetamine, its impurity profile can provide significant intelligence. nih.gov

The impurities found in a sample can be characteristic of the specific synthetic route used, the quality of the starting materials, and the reaction conditions. researchgate.netresearchgate.net For example, the Leuckart reaction, a common method for clandestine amphetamine synthesis, produces a distinct set of byproducts. acs.org Similarly, alternative routes, such as the Baeyer-Villiger oxidation of substituted benzaldehydes, can generate unique marker compounds and by-products, including various indenes. researchgate.netflinders.edu.au By identifying these "route-specific" impurities using GC-MS, forensic chemists can deduce the synthesis pathway. nih.gov

The process involves extracting impurities from the drug sample, often using a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or toluene (B28343), before analysis by GC-MS. acs.orgukm.my The resulting chromatogram provides a chemical fingerprint of the sample. By comparing the impurity profiles of different seizures, law enforcement can establish connections and build a more comprehensive picture of illicit drug production and distribution networks. researchgate.netnih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound | C₁₀H₁₂O | Main subject of the article |

| Phenyl-2-propanone (P2P) | C₉H₁₀O | Precursor for amphetamine/methamphetamine |

| Amphetamine | C₉H₁₃N | Controlled substance |

| Methamphetamine | C₁₀H₁₅N | Controlled substance |

| Tolperisone hydrochloride | C₁₆H₂₄ClNO | Pharmaceutical compound used as an example |

| Acetonitrile | C₂H₃N | HPLC mobile phase solvent |

| Methanol | CH₄O | HPLC mobile phase solvent |

| n-Hexane | C₆H₁₄ | Chiral HPLC mobile phase solvent |

| Isopropanol | C₃H₈O | Chiral HPLC mobile phase solvent |

| Ethyl acetate | C₄H₈O₂ | Extraction solvent |

| Toluene | C₇H₈ | Extraction solvent |

Identification of Synthesis Route Markers

The forensic analysis of seized drug products and their precursors aims to identify chemical impurities that are characteristic of a specific synthetic pathway. This process, known as impurity profiling, provides valuable intelligence for tracking manufacturing trends and linking different seizures to a common origin. While specific impurity profiles for this compound are not extensively detailed in public literature, the principles are well-established from studies of its close structural analog, 1-phenyl-2-propanone (P2P), also known as benzyl (B1604629) methyl ketone (BMK). researchgate.net

The analysis of impurities in P2P samples, typically performed using gas chromatography-mass spectrometry (GC/MS), has successfully identified numerous synthesis route markers. researchgate.net By examining the presence and relative abundance of these marker compounds, forensic chemists can often deduce the clandestine manufacturing method used. researchgate.net For instance, investigations into the Baeyer-Villiger synthesis route for P2P and its analogs, which starts from substituted benzaldehydes, have identified several key impurity by-products. sci-hub.ru Given the structural similarity, it is anticipated that the synthesis of this compound would generate a corresponding set of unique markers depending on the precursors and reactions employed.

Table 1: Potential Synthesis Route Markers in this compound based on Analog Studies This table is illustrative and based on impurities found in analogous P2P syntheses.

| Marker Type | Potential Compound Name | Probable Origin/Synthesis Route |

|---|---|---|

| Starting Material Impurity | m-Tolualdehyde | Incomplete reaction or carryover from a synthesis starting with m-tolualdehyde. |

| Reaction By-product | 3-Methylbenzoic acid | Oxidation of intermediate or starting materials. |

| Reaction By-product | Indene derivatives | Competing cyclization side reactions, particularly in aldol (B89426) condensations under certain acidic conditions. sci-hub.ru |

| Pre-precursor Impurity | Methyl ester equivalents | Carryover from syntheses involving pre-precursors like MAPA (the methyl ester analog of APAAN). researchgate.net |

Detection of Related Substances and Degradants

Forensic analysis must also account for the presence of related substances and degradation products. Related substances can include positional isomers, which are compounds with the same chemical formula but different arrangements of atoms. For this compound, this would include 1-(2-methylphenyl)propan-2-one (B1585855) and 1-(4-methylphenyl)propan-2-one. These isomers can be particularly challenging to differentiate without proper analytical reference standards. drugsandalcohol.ie Furthermore, derivatives of the target compound, such as 3-methylmethcathinone (3-MMC), may themselves be found as impurities in the synthesis of other substances, like its isomer 4-methylmethcathinone (mephedrone). caymanchem.com

Degradation of precursor chemicals during storage can also create new impurities that may be detected in a seized sample. A study on the long-term storage of P2P found that the neat substance decomposed over several months at room temperature, a process attributed to oxidation by air. researchgate.net The degradation was significantly reduced when the compound was stored at lower temperatures (4°C) or dissolved in organic solvents. researchgate.net

Table 2: Potential Degradation Products of this compound Based on a degradation study of the analogous compound 1-phenyl-2-propanone (P2P). researchgate.net

| Degradation Product | Chemical Name | Notes |

|---|---|---|

| Oxidation Product | 3-Methylbenzaldehyde | Resulting from oxidative cleavage. |

| Oxidation Product | 3-Methylbenzoic acid | Further oxidation of aldehyde or other intermediates. |

| Oxidation Product | 1-(3-Methylphenyl)-1,2-propanedione | A potential diketone degradation product. |

Forensic Intelligence Databases and Investigative Activities

Impurity profiling data is a cornerstone of modern forensic drug intelligence. The chemical signatures from seized samples are compiled into specialized databases. researchgate.net These databases serve multiple functions: they help to link different drug seizures to a single clandestine laboratory or trafficking network, identify new or modified synthesis routes, and monitor the geographic flow of illicit substances. researchgate.netnih.gov

Often, a dual-database system is employed. A forensic database contains the detailed chemical data, such as purity, the presence of additives, and the specific impurity profile of the sample. researchgate.net This is linked to a separate police database that holds information about the circumstances of the seizure, including location, date, and details of any individuals apprehended. researchgate.net This integrated approach allows law enforcement to translate scientific data into actionable intelligence, supporting investigative activities and helping to dismantle drug trafficking organizations. researchgate.net To enhance these efforts on an international scale, consortia of forensic laboratories collaborate to develop harmonized analytical methods, ensuring that data can be shared and compared across different countries to combat supranational trafficking networks. researchgate.net

Regulatory and Monitoring Context in Analytical Research

The rapid emergence of new psychoactive substances (NPS) and their precursors necessitates a coordinated international response. Global and regional bodies have established early warning systems to monitor the drug market, share information, and facilitate rapid risk assessments.

European Union Early Warning System (EU EWS) and UNODC Early Warning Advisory (EWA)

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) operates the European Union Early Warning System (EU EWS) to monitor NPS. drugsandalcohol.ie When a Member State detects a new substance, it is formally notified through the system. For example, 3-methylmethcathinone (3-MMC), a cathinone (B1664624) derivative of this compound, was first formally notified to the EU EWS by Sweden in 2012. drugsandalcohol.ie This triggers a process of information collection and monitoring across Europe. drugsandalcohol.ie If a substance is associated with significant health or social risks, the EMCDDA can conduct a formal risk assessment, which may lead to the substance being placed under control across the EU. europa.eu

On a global scale, the United Nations Office on Drugs and Crime (UNODC) manages the Early Warning Advisory (EWA) on NPS. unodc.orgwho.int The EWA collects and disseminates information on NPS reported by member states and laboratories worldwide. who.int This information is vital for international bodies like the World Health Organization (WHO) Expert Committee on Drug Dependence, which uses the data to review substances for potential international control under the UN conventions. who.intwho.int The UNODC EWA Tox-Portal also documents cases of clinical admissions and fatalities associated with specific NPS, providing crucial data on the harms they cause. who.int

Analytical Challenges Due to Lack of Standards and Literature

A primary obstacle in the forensic analysis of emerging substances like this compound is the initial lack of certified reference standards and comprehensive scientific literature. springermedizin.descispace.com When a new compound first appears on the illicit market, forensic laboratories may not have the authenticated materials needed to confirm its identity unequivocally.

This absence of standards creates several problems:

Identification: It complicates the definitive identification of the substance in seized materials.

Quantification: It prevents accurate measurement of the substance's purity or its concentration in biological samples.

Isomer Discrimination: It makes it extremely difficult to distinguish between positional isomers, which may have very similar analytical profiles (e.g., in mass spectrometry) but potentially different legal statuses or pharmacological effects. drugsandalcohol.ie

The transient nature of many NPS means that by the time reference materials and validated methods are developed and distributed, clandestine chemists may have already moved on to a different, uncontrolled compound. This cat-and-mouse dynamic requires constant vigilance and rapid response from the forensic and regulatory communities.

Vi. Industrial and Research Applications of 1 3 Methylphenyl Propan 2 One As an Intermediate

Role as a Key Intermediate in Organic Synthesis

1-(3-Methylphenyl)propan-2-one serves as a valuable intermediate in the synthesis of a range of organic compounds. Its utility stems from the reactivity of its ketone group, which can undergo numerous transformations such as oxidation, reduction, and nucleophilic addition. Furthermore, the aromatic ring can be subject to further substitution, allowing for the creation of diverse molecular architectures. The compound is considered a useful building block for producing complex molecules, including fine and specialty chemicals. biosynth.combiosynth.com Its derivatives, such as (4-Hydroxy-3-methylphenyl)acetone and 1-(2-Methoxy-3-methylphenyl)propan-2-one, are also employed as intermediates in chemical synthesis. biosynth.com

Applications in Pharmaceutical Synthesis

The structure of this compound is a motif found in various pharmaceutically relevant molecules. It serves not only as a potential precursor to active ingredients but also plays a critical role in the context of impurity synthesis and control.

While this compound is structurally related to the precursor of the anorectic drug Fenfluramine (B1217885), it is not the direct starting material. The synthesis of Fenfluramine proceeds via the reductive amination of a structurally analogous ketone, 1-(3-trifluoromethylphenyl)propan-2-one . newdrugapprovals.orggoogleapis.comepo.org This specific precursor, containing a trifluoromethyl group instead of a methyl group on the phenyl ring, is reacted with ethylamine (B1201723) to produce Fenfluramine. newdrugapprovals.orgepo.orggoogle.com Multiple patents and synthesis routes confirm that the trifluoromethyl analogue is the key intermediate for Fenfluramine. googleapis.comgoogle.comgoogle.comgoogle.com

The primary application of this compound in pharmaceutical synthesis is linked to the production of the centrally acting muscle relaxant, Tolperisone (B1682978). The active pharmaceutical ingredient, Tolperisone, is chemically named 2-methyl-1-(4-methylphenyl )-3-(1-piperidinyl)-propan-1-one and is synthesized from 4-methylpropiophenone , the para-isomer. google.comgoogle.comnih.gov

However, the starting material, 4-methylpropiophenone, is often contaminated with its isomer, 3-methylpropiophenone (a precursor to this compound). google.com During the synthesis of Tolperisone, this isomeric impurity also reacts, leading to the formation of an undesirable side-product known as 3-Tolperisone (2-methyl-1-(3-methylphenyl)-3-(1-piperidinyl)-propanone hydrochloride). googleapis.comgoogle.com The presence of up to 5% of the meta-isomer in the starting material is a known issue in industrial production. google.com Consequently, the final Tolperisone product may contain impurities such as 2-Tolperisone and 3-Tolperisone, which must be carefully monitored and controlled. google.comgoogle.comgoogleapis.com

Table 1: Tolperisone and Related Isomeric Impurities

| Compound Name | Chemical Name | Role in Synthesis |

| Tolperisone (4-Tolperisone) | 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)propan-1-one | Active Pharmaceutical Ingredient |

| 3-Tolperisone | 2-methyl-1-(3-methylphenyl)-3-(1-piperidinyl)propan-1-one | Impurity from meta-isomer |

| 2-Tolperisone | 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)propan-1-one | Impurity from ortho-isomer |

This compound and its derivatives serve as building blocks for other classes of potential APIs. For instance, substituted propan-2-ones, including 1-(4-carbomethoxy-3-methylphenyl) propan-2-one, are used as intermediates to prepare secondary amines with potential therapeutic applications. google.com Furthermore, the broader class of 1-arylpropan-2-ones, to which 3-methylphenylacetone belongs, is utilized in the stereoselective synthesis of optically active 1-arylpropan-2-amines. uniovi.es These chiral amines are privileged structures in medicinal chemistry and form the backbone of the amphetamine family of drugs. uniovi.es The enzymatic transamination of related ketones like 1-(3-methylphenyl)ethan-1-one to produce chiral amines further highlights the value of this chemical scaffold in accessing drug-like molecules. researchgate.net

Use in Fine Chemicals and Agrochemicals

Beyond pharmaceuticals, this compound and its analogues are employed as intermediates in the synthesis of fine and specialty chemicals. biosynth.combiosynth.comcymitquimica.com The compound's versatile reactivity allows it to be a building block for a variety of chemical products. biosynth.com Its derivatives, such as 2-Bromo-1-(3-methylphenyl)propan-1-one, are explicitly used in the production of both fine chemicals and agrochemicals. theoremchem.com The structural motif is also relevant in the development of novel fungicides. For example, a series of thymol (B1683141) derivatives incorporating a 1,2,3-triazole moiety were synthesized for crop protection, utilizing a multi-step process that builds a functionalized propanol (B110389) side chain onto a substituted phenyl ring. acs.org

Research Tool in Reaction Mechanism Studies

The compound serves as a practical tool for studying reaction mechanisms, particularly concerning selectivity and impurity formation in industrial synthesis. The synthesis of Tolperisone provides a clear case study. google.com Because the desired API, Tolperisone, is derived from the para-isomer (4-methylpropiophenone), the presence of the meta-isomer (3-methylpropiophenone) as a starting material impurity presents a significant challenge. google.comgoogleapis.com The subsequent formation of 3-Tolperisone requires chemists to investigate the reaction's tolerance for isomeric starting materials and to develop robust purification methods to ensure the final drug product's purity. google.comgoogle.com Studying the formation of 3-Tolperisone helps in understanding the nuances of the Mannich reaction used in the synthesis and in optimizing conditions to minimize side-product formation. googleapis.comgoogle.com

Vii. Environmental and Ecological Research Considerations

Occurrence in Natural Products (e.g., plant essential oils for derivatives)

While 1-(3-Methylphenyl)propan-2-one is not extensively documented as a naturally occurring compound, its core structure is representative of a vast class of plant-derived molecules known as phenylpropanoids. nih.govwikipedia.org These compounds are synthesized by plants from the amino acid phenylalanine and are primary constituents of many essential oils. wikipedia.orgmdpi.com Phenylpropanoids serve diverse functions in plants, acting as defense agents against herbivores and pathogens, attractants for pollinators, and structural components of lignin. wikipedia.orgtandfonline.com

The basic phenylpropane skeleton can be modified in numerous ways, leading to a wide array of derivatives, including aldehydes, alcohols, and ketones. wikipedia.org Although direct evidence for this compound in essential oils is scarce, structurally related aryl alkyl ketones have been identified in various plant species. For instance, compounds like 1-(2,6-dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one (B3266442) and 1-(2,6-dihydroxy-4-methoxyphenyl)-3-methylbutan-1-one have been isolated from species within the Myrtaceae family. researchgate.net Other related natural products include (1R)-1-hydroxy-1-(2-hydroxy-4-methylphenyl)propan-2-one found in Eupatorium fortunei and 3-(4,6-dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one from Calamus draco. naturalproducts.netnaturalproducts.net The presence of these related ketones in the plant kingdom suggests that the biochemical pathways for producing such structures exist in nature.

Table 1: Examples of Naturally Occurring Phenylpropanoid and Acetophenone (B1666503) Derivatives

| Compound Name | Plant Source | Reference |

|---|---|---|

| trans-Cinnamaldehyde | Cinnamomum osmophloeum | mdpi.com |

| Eugenol | Clove Tree (Syzygium aromaticum) | nih.govresearchgate.net |

| Safrole | Sassafras (Sassafras albidum) | researchgate.net |

| Anethole | Anise (Pimpinella anisum), Star Anise (Illicium verum) | researchgate.net |

| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one | Kunzea species | researchgate.net |

| (1R)-1-hydroxy-1-(2-hydroxy-4-methylphenyl)propan-2-one | Eupatorium fortunei | naturalproducts.net |

| 3-(4,6-dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one | Calamus draco | naturalproducts.net |

Biogenic Volatile Organic Compound (BVOC) Research on Related Structures

Compounds structurally related to this compound, particularly phenylpropanoids and other simple ketones, are subjects of research into Biogenic Volatile Organic Compounds (BVOCs). mdpi.comnih.gov BVOCs are a diverse group of carbon-containing chemicals released by living organisms, with plants being the largest global source. nih.govmdpi.com These emissions play a critical role in atmospheric chemistry, contributing to the formation of secondary organic aerosols (SOAs) and ozone. mdpi.com

The emission of BVOCs like terpenes and phenylpropanoids is influenced by various environmental factors, including temperature, light intensity, and atmospheric CO2 levels. nih.govresearchgate.net These compounds are involved in plant-to-plant communication, acting as airborne signals that can prime defense responses in neighboring plants. nih.gov Research in this field uses techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the complex mixture of volatiles emitted by plants. mdpi.comnih.gov While specific research on this compound as a BVOC is limited, the study of analogous aromatic compounds helps scientists understand how these molecules are transported and transformed in the atmosphere and their ecological significance. frontiersin.org

Table 2: Key Aspects of BVOC Research Relevant to Phenylpropanoid Structures

| Research Area | Description | Significance | Reference |

|---|---|---|---|

| Emission Sources | Plants are a primary source of BVOCs, including phenylpropanoids and terpenoids, released from leaves, flowers, and stems. | Accounts for approximately 90% of global VOC emissions, impacting air quality. | mdpi.commdpi.com |

| Atmospheric Chemistry | BVOCs undergo photochemical reactions in the atmosphere, contributing to the formation of ozone and secondary organic aerosols (SOAs). | Impacts climate and can lead to secondary air pollution. | mdpi.com |

| Ecological Roles | Function as defense compounds against herbivores and pathogens, and as signals in plant-pollinator and plant-plant interactions. | Mediates crucial ecological relationships and ecosystem stability. | wikipedia.orgnih.gov |

| Influencing Factors | Emission rates are affected by abiotic factors such as temperature, UV radiation, and drought, as well as biotic factors like herbivory. | Understanding these factors is key to accurately modeling BVOC emissions. | nih.govresearchgate.net |

Environmental Fate and Potential Impact of Related Compounds

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For compounds related to this compound, such as other phenyl ketones and phenylpropanoids, research has focused on their biodegradability and ecotoxicity.

Biodegradation: Microorganisms play a crucial role in the degradation of organic compounds in soil and water. Studies have shown that bacteria found in environments like wastewater treatment plants (WWTPs) can biodegrade phenylpropanoids. mdpi.comnih.gov For example, research on the degradation of 3-phenylpropanoic acid (a related structure) by bacterial strains like Sphingopyxis granuli has identified specific catabolic pathways. nih.govresearchgate.net In some cases, the degradation proceeds through intermediates such as cinnamic acid. nih.govresearchgate.net This microbial breakdown is a vital process for removing such compounds from the environment, preventing their persistence and accumulation.

Environmental Impact and Ecotoxicity: The potential ecological impact of synthetic ketones is an area of active investigation. The manufacturing processes for phenyl ketones have historically raised environmental concerns due to the use of catalysts and reagents that generate significant waste, prompting a shift towards more environmentally friendly synthesis methods. google.comgoogle.com

Furthermore, the ecotoxicity of related compounds is evaluated to understand their potential harm to non-target organisms. For instance, various synthetic acetophenone derivatives have been assessed for their potential as antifouling agents for marine applications. mdpi.com In these studies, the toxicity of the compounds is tested against marine life, such as the brine shrimp Artemia salina, to identify candidates that are effective against fouling organisms but have low toxicity to the surrounding ecosystem. mdpi.com Similarly, substituted acetophenones have been explored as potential herbicides, with their effects on different plant species and non-target organisms being a key consideration. nih.govresearchgate.net

Table 3: Ecotoxicity Data for a Structurally Related Acetophenone Derivative

| Compound Class | Test Application | Test Organism | Finding | Reference |

|---|---|---|---|---|

| Synthetic Acetophenones | Antifouling Agent | Brine Shrimp (Artemia salina) | Certain acetophenone hybrids showed lower toxicity to Artemia salina compared to a commercial biocide, suggesting potential as eco-friendly antifoulants. | mdpi.com |

| Synthetic Acetophenones | Antifouling Agent | Mussel (Mytilus galloprovincialis) | An acetophenone derivative (7a) was effective against mussel larvae settlement and showed no mortality to the target species at the highest tested concentration. | mdpi.com |

| Substituted Acetophenones | Herbicide | Barnyard Grass (Echinochloa crus-galli) | Natural acetophenone derivatives like xanthoxyline and acetosyringone (B1664989) displayed potent inhibitory effects on shoot growth. | nih.gov |

Q & A

Q. What are the standard synthetic routes for 1-(3-Methylphenyl)propan-2-one, and how are reaction conditions optimized?

- Methodological Answer: A common synthesis involves Friedel-Crafts acylation, where 3-methylacetophenone reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Solvent choice (e.g., dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions like polyacylation. Post-reaction quenching with ice-water and purification via vacuum distillation or column chromatography yields the product. Reaction efficiency can be monitored using TLC or GC-MS .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer: Structural confirmation employs 1H/13C NMR to identify key signals: the methyl ketone group (δ ~2.1 ppm in 1H, δ ~207 ppm in 13C) and aromatic protons (δ ~6.7–7.3 ppm). IR spectroscopy verifies the carbonyl stretch (~1715 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion peaks at m/z 148 (M⁺) . For crystalline samples, X-ray diffraction with SHELX software refines the unit cell parameters and validates bond angles/distances .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer: The compound is classified as harmful (Xn, R22). Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact and inhalation. Storage conditions: sealed containers at 2–8°C in dry environments. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer: The 3-methyl group acts as an electron-donating substituent , directing EAS to the para and ortho positions. Computational studies (DFT) can map electron density to predict regioselectivity. Experimentally, nitration or halogenation reactions yield derivatives (e.g., 3-methyl-4-nitropropiophenone), analyzed via HPLC or LC-MS. Compare with analogs like 1-(3-fluorophenyl)propan-2-one (), where electron-withdrawing groups alter reactivity .

Q. What contradictions exist in reported physicochemical data (e.g., boiling point), and how can they be resolved?

- Methodological Answer: Discrepancies in boiling points (e.g., 228.81°C in vs. literature values) arise from measurement techniques (e.g., rough estimates vs. precise distillation). Use differential scanning calorimetry (DSC) or ebulliometry under controlled pressure for accuracy. Cross-validate with PubChem or EPA DSSTox datasets .

Q. How is this compound utilized as a precursor in medicinal chemistry?

- Methodological Answer: The ketone group serves as a reactive site for condensation reactions to form Schiff bases or hydrazones, key intermediates in drug synthesis. For example, reductive amination with methylamine produces psychoactive analogs (e.g., cathinones), requiring strict regulatory compliance. Biological activity assays (e.g., enzyme inhibition) assess therapeutic potential .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to receptors like monoamine transporters. Parameterize force fields using quantum mechanical data (e.g., B3LYP/6-31G*). Validate predictions with in vitro assays (e.g., radioligand binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products